Bodipy 8-Chloromethane

Catalog No.
S685089
CAS No.
208462-25-3
M.F
C14H16BClF2N2
M. Wt
296.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bodipy 8-Chloromethane

CAS Number

208462-25-3

Product Name

Bodipy 8-Chloromethane

IUPAC Name

8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C14H16BClF2N2

Molecular Weight

296.55 g/mol

InChI

InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3

InChI Key

PFXASTXHAMZMNO-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F

Synonyms

(T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron;

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F

Bodipy 8-Chloromethane is a member of the boron dipyrromethene family, recognized for its unique fluorescent properties. This compound, characterized by the molecular formula C14H16BClF2N2, features a boron atom coordinated to two pyrrole rings, contributing to its stability and luminescence. The presence of a chlorine atom at the 8-position enhances its electronic properties, making it suitable for various applications in biological and chemical research.

Cellular Labeling and Imaging

One primary application of Bodipy 8-Chloromethane lies in cellular labeling and imaging. Its lipophilic nature allows it to readily partition into cell membranes, effectively staining them and enabling their visualization under a fluorescence microscope. This technique is particularly useful for studying cell morphology, dynamics, and interactions with other cells or biomolecules [, ].

Lipid Droplet Visualization

Bodipy 8-Chloromethane exhibits affinity for lipid droplets within cells. This property makes it a valuable tool for researchers studying lipid metabolism, storage, and cellular signaling pathways that involve lipid droplets []. By labeling these structures, scientists can gain insights into their distribution, size, and dynamics within cells.

The synthesis of Bodipy 8-Chloromethane typically involves several steps:

  • Formation of Boron Complex: Initial reactions involve the formation of a boron complex with pyrrole derivatives.
  • Chlorination: The introduction of the chlorine atom at the 8-position can be achieved through electrophilic aromatic substitution methods.
  • Purification: The final product is purified using chromatography techniques to ensure high purity for research applications .

Bodipy 8-Chloromethane has diverse applications across various fields:

  • Fluorescent Probes: Utilized in biological imaging and detection of biomolecules.
  • Photodynamic Therapy: Explored as a potential agent for targeted cancer therapy due to its photochemical properties.
  • Environmental Monitoring: Employed in detecting pollutants and reactive species in environmental samples .

Interaction studies involving Bodipy 8-Chloromethane focus on its behavior with different biological targets:

  • Protein Binding: Research indicates that Bodipy derivatives can bind selectively to proteins, which is crucial for developing targeted imaging agents.
  • Reactive Species Detection: The compound's reactivity with specific reactive oxygen and nitrogen species has been extensively studied, showcasing its potential as a sensor .

Bodipy 8-Chloromethane shares structural similarities with other compounds in the Bodipy family but possesses unique features that enhance its utility. Here are some comparable compounds:

Compound NameUnique Features
Bodipy 4-MethylLower fluorescence efficiency compared to Bodipy 8-Chloromethane.
Bodipy 3,5-Di-tert-butylEnhanced solubility but less stability under light exposure.
Bodipy 7-NitroIncreased reactivity towards nucleophiles but reduced fluorescence intensity.

Bodipy 8-Chloromethane's unique combination of stability, fluorescence efficiency, and reactivity makes it particularly valuable in both research and practical applications compared to these similar compounds.

Wikipedia

AGN-PC-0NI0KZ

Dates

Modify: 2023-08-15

Explore Compound Types